molecular formula C20H22FN5O B4482733 2-((2-(4-(2-Fluorophenyl)piperazin-1-yl)quinazolin-4-yl)amino)ethanol

2-((2-(4-(2-Fluorophenyl)piperazin-1-yl)quinazolin-4-yl)amino)ethanol

Cat. No.: B4482733
M. Wt: 367.4 g/mol
InChI Key: GOLIGKIYTICVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(4-(2-Fluorophenyl)piperazin-1-yl)quinazolin-4-yl)amino)ethanol is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-((2-(4-(2-Fluorophenyl)piperazin-1-yl)quinazolin-4-yl)amino)ethanol involves several steps. One common method starts with the conversion of quinazolin-2,4-diol into 2,4-dichloroquinazoline. The chlorine at the fourth position of the quinazoline ring is then substituted with 2-aminoethan-1-ol, which contains a polar hydroxyl group at the end of the chain. Subsequently, the chlorine group at the second position of the quinazoline ring is replaced by piperazine, which has important pharmacological properties . This multi-step synthesis requires precise reaction conditions and the use of various reagents to achieve the desired product.

Chemical Reactions Analysis

2-((2-(4-(2-Fluorophenyl)piperazin-1-yl)quinazolin-4-yl)amino)ethanol undergoes several types of chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include chlorinating agents, reducing agents, and nucleophiles. For example, the substitution of chlorine atoms in the quinazoline ring with other functional groups is a key step in its synthesis

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit certain molecular pathways involved in cancer cell proliferation . Additionally, it has been studied for its antimicrobial and anti-inflammatory properties, making it a promising candidate for the development of new therapeutic agents . In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-(4-(2-Fluorophenyl)piperazin-1-yl)quinazolin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling and regulation . By inhibiting these kinases, the compound can interfere with the proliferation and survival of cancer cells. Additionally, its antimicrobial activity is believed to result from its ability to disrupt the cell membranes of bacteria and fungi .

Comparison with Similar Compounds

2-((2-(4-(2-Fluorophenyl)piperazin-1-yl)quinazolin-4-yl)amino)ethanol is unique among quinazoline derivatives due to its specific chemical structure and properties. Similar compounds include other quinazoline derivatives such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib, which are also known for their anticancer properties . the presence of the 2-fluorophenyl and piperazine groups in this compound gives it distinct pharmacological properties that set it apart from these other compounds.

Properties

IUPAC Name

2-[[2-[4-(2-fluorophenyl)piperazin-1-yl]quinazolin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O/c21-16-6-2-4-8-18(16)25-10-12-26(13-11-25)20-23-17-7-3-1-5-15(17)19(24-20)22-9-14-27/h1-8,27H,9-14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLIGKIYTICVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC4=CC=CC=C4C(=N3)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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